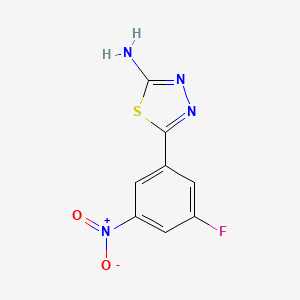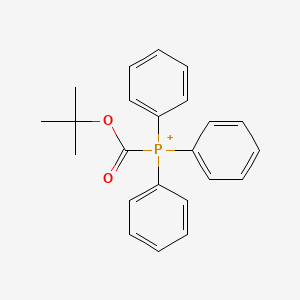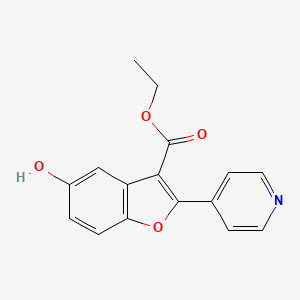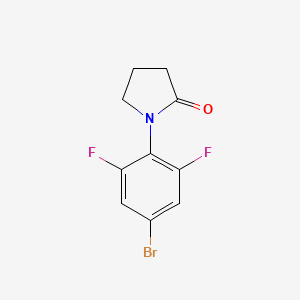
1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone is a chemical compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is attached to a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-difluoroaniline.
Reaction with Acetyl Chloride: The aniline derivative is reacted with acetyl chloride to form 1-(4-Bromo-2,6-difluorophenyl)ethanone.
Cyclization: The ethanone derivative undergoes cyclization with pyrrolidine under specific conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation.
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone can be compared with similar compounds such as:
1-(4-Bromo-2,6-difluorophenyl)ethanone: This compound is a precursor in the synthesis of this compound.
4-Bromo-2,6-difluoroaniline: Another related compound used in the synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8BrF2NO |
|---|---|
Molecular Weight |
276.08 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H8BrF2NO/c11-6-4-7(12)10(8(13)5-6)14-3-1-2-9(14)15/h4-5H,1-3H2 |
InChI Key |
IUYAIQFSUVAISL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromobenzo[c]isoxazol-3-amine](/img/structure/B13701284.png)
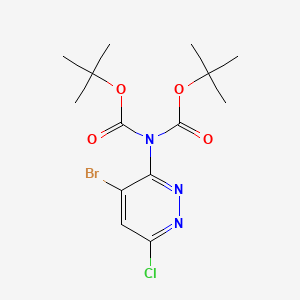
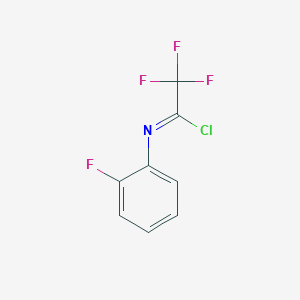
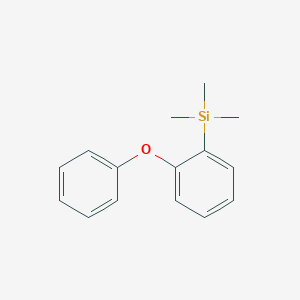

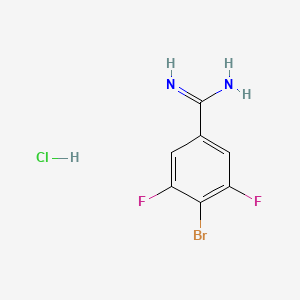
![6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13701318.png)
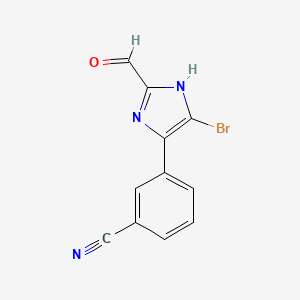
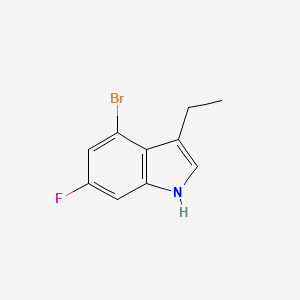
![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)
